molecular formula C11H10ClNO3S B1430385 2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride CAS No. 1267401-95-5

2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride

Cat. No.: B1430385
CAS No.: 1267401-95-5
M. Wt: 271.72 g/mol
InChI Key: OUQJLGUGRXCIGQ-UHFFFAOYSA-N
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Description

“2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1267401-95-5 . Its IUPAC name is 2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride . The molecular weight of this compound is 271.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10ClNO3S/c12-17(15,16)9-4-7-2-1-3-13-10(14)6-8(5-9)11(7)13/h4-6,14H,1-3H2 . This code provides a specific description of the compound’s molecular structure, including the number and arrangement of its atoms.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (271.72) and its IUPAC name (2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonyl chloride) . Other properties such as boiling point, melting point, and solubility are not provided in the search results .

Scientific Research Applications

Iridium-Mediated Isomerization-Cyclization

Research by Kavanagh et al. (2008) explored iridium-mediated isomerization-cyclization of bicyclic Pauson-Khand derived allylic alcohols, producing complex cyclic compounds. This process, which likely involves initial isomerization followed by cyclization, underscores the synthetic versatility of sulfonyl-containing compounds in constructing intricate molecular architectures (Kavanagh, Chaney, Muldoon, & Evans, 2008).

Pyridine-based Macrocycles

Casabó et al. (1991) reported on pyridine-based macrocycles containing nitrogen, oxygen, and sulfur, demonstrating their utility as ion-selective electrodes. This research highlights the functional diversity of sulfonyl chloride derivatives in forming complex ligands for potential applications in analytical chemistry (Casabó, Escriche, Alegret, Jaime, Pérez-Jiménez, Rius, Molins, Miravitlles, Teixidor, & Mestres, 1991).

Synthesis of Sulfonyl Azides

Katritzky, Widyan, and Gyanda (2008) discussed the preparation and utility of sulfonyl azides, which are crucial intermediates in organic synthesis for introducing azide groups into molecules, enabling further chemical transformations. Such reagents play a critical role in the synthesis of various organic compounds, demonstrating the importance of sulfonyl chloride derivatives in synthetic organic chemistry (Katritzky, Widyan, & Gyanda, 2008).

Thermal and Photochemical Rearrangements

Research on the thermal and photochemical rearrangements of specific sultam derivatives by Padwa et al. (1972) provides insights into the reactivity and potential applications of sulfonyl chloride-related compounds in creating complex molecular structures through rearrangement reactions (Padwa, Sackman, Shefter, & Vega, 1972).

Solid-Phase Synthesis of Heterocycles

Holte, Thijs, and Zwanenburg (1998) demonstrated the use of polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting the role of sulfonyl chloride derivatives in facilitating the synthesis of heterocyclic compounds, which are of interest in pharmaceutical research and development (Holte, Thijs, & Zwanenburg, 1998).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific context in which the compound is used, such as in a chemical reaction or biological system .

Properties

IUPAC Name

2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S/c12-17(15,16)9-4-7-2-1-3-13-10(14)6-8(5-9)11(7)13/h4-5H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQJLGUGRXCIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)Cl)CC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride
Reactant of Route 2
2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride
Reactant of Route 3
2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride
Reactant of Route 4
2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride
Reactant of Route 5
2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride
Reactant of Route 6
2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride

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